molecular formula C9H9ClO2S B586485 ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- CAS No. 151792-80-2

ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-

Cat. No.: B586485
CAS No.: 151792-80-2
M. Wt: 216.679
InChI Key: LTQNTDZQGHMTKY-UHFFFAOYSA-N
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Description

ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is an organic compound with a complex structure that includes a chlorinated ethanone group and a hydroxy-methylthio substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- typically involves the chlorination of a precursor compound followed by further functionalization. One common method involves the use of halogenoacetic acids and aluminum chloride as a catalyst in a solvent-free environment at elevated temperatures (120-140°C) . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is unique due to the presence of both a hydroxy and a methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

151792-80-2

Molecular Formula

C9H9ClO2S

Molecular Weight

216.679

IUPAC Name

2-chloro-1-(3-hydroxy-4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H9ClO2S/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3

InChI Key

LTQNTDZQGHMTKY-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C=C1)C(=O)CCl)O

Synonyms

Ethanone, 2-chloro-1-[3-hydroxy-4-(methylthio)phenyl]- (9CI)

Origin of Product

United States

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